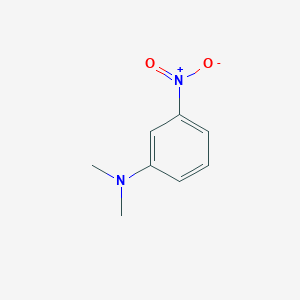

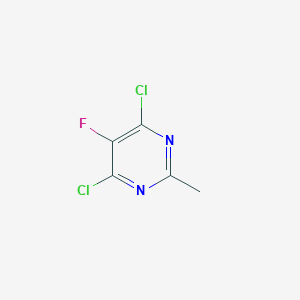

4,6-Dichloro-5-fluoro-2-methylpyrimidine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4,6-Dichloro-5-fluoro-2-methylpyrimidine involves key steps including cyclization and chlorination reactions. Guo Lei-ming (2012) explored an efficient synthesis route starting from acetamidine hydrochloride and dimethyl malonate, followed by a chlorination step using phosphorus oxychloride, achieving a significant yield under optimized conditions (Guo, 2012). This synthesis route emphasizes the compound's utility as an intermediate, especially in the production of anticancer drugs like dasatinib.

Wissenschaftliche Forschungsanwendungen

Synthesis of Olomoucine and Purines : It serves as a building block for the efficient solid-phase synthesis of olomoucine and is applicable to the regiocontrolled solution and solid-phase synthesis of highly substituted purines (Hammarström et al., 2002).

High Reaction Speed : This compound reacts 60-200 times faster than other halogenopyrimidines at the same temperature, making it valuable in certain chemical reactions (Brown & Waring, 1974).

Chemosensory Applications : It is useful in detecting odors and volatile compounds, showcasing its potential in chemosensory research (Wang et al., 2017).

Preparation of Explosives and Medicinal Products : As a precursor, it is used in the preparation of high explosives and products with medicinal value (Patil et al., 2008).

Intermediate in Drug Synthesis : It is an important intermediate in the synthesis of the anticancer drug dasatinib (Guo Lei-ming, 2012).

Development of Anti-HIV Drugs : It is used in synthesizing novel MC-1220 analogs with anti-HIV-1 activity (Loksha et al., 2016).

Deoxycytidine Kinase Inhibitors : This compound is a key intermediate in the preparation of potent deoxycytidine kinase inhibitors (Zhang et al., 2009).

Inhibiting Nitric Oxide Production : Some derivatives, like 5-fluoro-2-amino-4,6-dichloropyrimidine, effectively inhibit immune-activated nitric oxide production (Jansa et al., 2014).

Thermochemical Studies : The enthalpies of formation in the gas phase at 298.15 K are determined through studies on dichloromethylpyrimidine isomers (Szterner et al., 2016).

Thiazolo[4,5-d]pyrimidine Derivatives Synthesis : It provides new access to thiazolo[4,5-d]pyrimidine derivatives, useful in various chemical applications (Bakavoli et al., 2006).

Safety And Hazards

4,6-Dichloro-5-fluoro-2-methylpyrimidine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Eigenschaften

IUPAC Name |

4,6-dichloro-5-fluoro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2FN2/c1-2-9-4(6)3(8)5(7)10-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPZWKNMDQSDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80547842 | |

| Record name | 4,6-Dichloro-5-fluoro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-5-fluoro-2-methylpyrimidine | |

CAS RN |

105806-13-1 | |

| Record name | 4,6-Dichloro-5-fluoro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

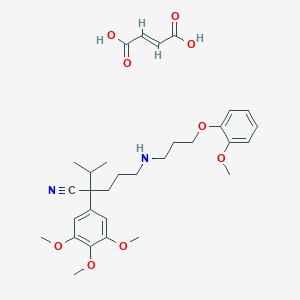

![rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B17520.png)

![6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B17532.png)